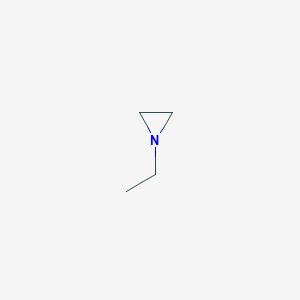
2,4-Dimethyl-3-nitropyridine
Übersicht
Beschreibung
2,4-Dimethyl-3-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H4N-NO2. It is characterized by the presence of two methyl groups and a nitro group attached to the pyridine ring. The molecular and crystal structures of related nitropyridine compounds have been extensively studied, revealing various crystalline forms and intermolecular interactions, such as hydrogen bonding, which contribute to their stability and properties .
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves nitration reactions, where nitro groups are introduced into the pyridine ring. For instance, nitration of 2,5-dimethyl-4-phenylpyridine results in the para-nitration of the phenyl ring, and further nitration can lead to a mixture of dinitro derivatives . Similarly, the preparation of 2-, 3-, and 4-dimethylaminopyridines and their oxides involves electrophilic substitution reactions in sulfuric acid, yielding products nitrated ortho or para to the dimethylamino group . These methods could potentially be adapted for the synthesis of 2,4-dimethyl-3-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is influenced by the position and nature of substituents on the pyridine ring. For example, the crystal structure of 2-amino-4-methyl-3-nitropyridine shows a layered arrangement stabilized by N-H···N and N-H···O hydrogen bonds . Similarly, 2-N-ethylamino-5-methyl-4-nitropyridine exhibits a dimeric structure with intermolecular NH··N hydrogen bonds . These structural features are crucial for understanding the molecular conformation of 2,4-dimethyl-3-nitropyridine.
Chemical Reactions Analysis
Nitropyridine compounds participate in various chemical reactions, primarily due to the reactivity of the nitro group. The nitro group can undergo reduction to form amino derivatives, as seen in the synthesis of 3-amino-6,6'-dimethyl-2,2'-bipyridine from 6,6'-dimethyl-3-nitro-2,2'-bipyridine . Electrophilic substitution reactions are also common, as demonstrated by the nitration of dimethylaminopyridines . These reactions are indicative of the potential reactivity of 2,4-dimethyl-3-nitropyridine in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular and crystal structures. Vibrational studies and quantum chemical calculations provide insights into the vibrational frequencies and thermodynamic properties of these compounds . For example, the vibrational properties of 2-amino-4-nitropyridine have been investigated in relation to its crystal structure, revealing the behavior of N-H stretching vibrations . The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide shows intermolecular interactions that are significant for its vibrational spectra . These studies suggest that similar analyses could be applied to 2,4-dimethyl-3-nitropyridine to determine its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Application 3: Synthesis of Lansoprazole and Rabeprazole
- Summary of the Application: 2,3-Dimethyl-4-nitropyridine-N-oxide is an important medicine intermediate, used for synthesizing lansoprazole and rabeprazole .
- Methods of Application: The synthesis starts with 2,3 dimethyl pyridine, to which hydrogen peroxide and a suitable catalyst are added, obtaining 2,3 dimethyl pyridine-N-oxide compound. This compound is then nitrated with concentrated nitric acid/sulfuric acid or nitrosonitric acid. Sulfuric acid is mixed acid nitrification reagent .
- Results or Outcomes: The final product is 2,3-Dimethyl-4-nitropyridine-N-oxide, which is used as an intermediate in the synthesis of lansoprazole and rabeprazole .
Application 4: Substitution Reactions
- Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Methods of Application: The reaction involves the use of ammonia and amines to substitute the nitro group in the para position of 3-Nitropyridine and 4-substituted-3-nitropyridines .
- Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Eigenschaften
IUPAC Name |
2,4-dimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQKFCFVTVIJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547487 | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitropyridine | |
CAS RN |
1074-76-6 | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)





![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)



